molecular formula C8H11BrClN B1440831 5-Bromo-N,2-dimethylaniline hydrochloride CAS No. 1187386-32-8

5-Bromo-N,2-dimethylaniline hydrochloride

Cat. No.: B1440831
CAS No.: 1187386-32-8
M. Wt: 236.53 g/mol
InChI Key: MJPCNUHVQHEASF-UHFFFAOYSA-N
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Description

5-Bromo-N,2-dimethylaniline hydrochloride: is a chemical compound with the molecular formula C₈H₁₁BrClN and a molecular weight of 236.54 g/mol . It is a halogenated derivative of aniline, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the N and 2 positions of the aniline ring. This compound is typically used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,2-dimethylaniline hydrochloride can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,2-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-N,2-dimethylaniline hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N,2-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N,2-dimethylaniline hydrochloride is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-bromo-N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPCNUHVQHEASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675168
Record name 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-32-8
Record name Benzenamine, 5-bromo-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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